Rhodinol

Description

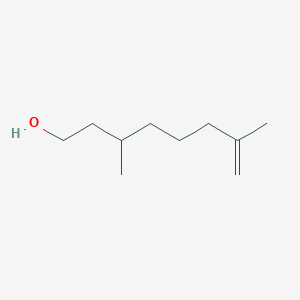

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dimethyloct-7-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h10-11H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQFVRIQXUFPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047193 | |

| Record name | Rhodinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; pronounced rose-like aroma | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.880 | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-25-3, 6812-78-8 | |

| Record name | 3,7-Dimethyl-7-octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-dimethyloct-7-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Citronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of Rhodinol Components

Botanical Sources and Essential Oil Constituents

Rhodinol, as a commercial product, is primarily obtained by extracting and purifying specific fractions from essential oils rich in its constituent alcohols google.comnih.gov.

Geranium oil, distilled from the leaves and stems of Pelargonium graveolens, is a significant natural source for this compound components wikipedia.orgresearchgate.netresearchgate.netuni.lursc.org. Commercial this compound products, such as this compound 70®, extracted from geranium essential oil, typically contain a high proportion of citronellol (B86348) and geraniol (B1671447) google.comnih.gov. For instance, this compound 70® has been reported to contain approximately 62% citronellol, 35% geraniol, and about 1% nerol (B1678202) google.comnih.gov. The this compound derived from geranium is often preferred for its soft, rosy scent, attributed to the higher content of the (-)-enantiomer of citronellol nih.govresearchgate.net.

Citronella oil, derived from the leaves and stems of Cymbopogon species, particularly Cymbopogon winterianus (Java type) and Cymbopogon nardus (Ceylon type), is another key source of this compound components researchgate.netwikipedia.orgguidetopharmacology.orgperflavory.comfishersci.ca. The main components of Java type citronella oil include citronellal (B1669106) (32–45%), geraniol (21–24%), and citronellol (11–15%) wikipedia.org. The mixture of citronellol and geraniol in citronella oil is commonly referred to as this compound researchgate.net. The conversion of citronellal, a major constituent, into citronellol through reduction is a known process for obtaining this compound components from citronella oil researchgate.netciteab.com.

Rose oil, extracted from Rosa species (e.g., Rosa damascena), is renowned for its complex fragrance, where citronellol, geraniol, and nerol are among the main chemical compositions thegoodscentscompany.comuni.lu. Citronellol is often the primary constituent of Turkish rose oil, contributing to its basic rosy characteristics, while geraniol enhances its strength uni.lu. Nerol also adds to the rosy note and freshness of the oil uni.lu. Beyond geranium and citronella, this compound components are also found in other plants, such as certain chemotypes of lemongrass (Cymbopogon citratus ct. This compound), which can exhibit a high this compound content comprising both citronellol and geraniol hmdb.campg.de.

Table 1: Approximate Composition of this compound Components in Key Essential Oils

| Essential Oil Source | Major this compound Components | Approximate Percentage Range |

| Geranium Oil | Citronellol | 62% google.comnih.gov |

| Geraniol | 35% google.comnih.gov | |

| Nerol | ~1% google.comnih.gov | |

| Citronella Oil (Java) | Citronellal | 32–45% wikipedia.org |

| Geraniol | 21–24% wikipedia.org | |

| Citronellol | 11–15% wikipedia.org | |

| Rose Oil | Citronellol | Varies (e.g., 18-39%) thegoodscentscompany.comuni.lu |

| Geraniol | Varies (e.g., 14-29%) thegoodscentscompany.comuni.lu | |

| Nerol | Varies (e.g., 5-14%) thegoodscentscompany.comuni.lu |

Biosynthesis of Monoterpenoid Precursors

Monoterpenoids, including the components of this compound, are a diverse class of natural products derived biosynthetically from C5 isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) fishersci.nlfishersci.sefishersci.ca. These universal precursors are synthesized via two distinct and independent metabolic pathways in plants:

Mevalonate (B85504) (MVA) Pathway: This cytosolic pathway initiates from acetyl-CoA, which undergoes a series of enzymatic reactions to form mevalonic acid, ultimately leading to IPP wikipedia.orgfishersci.sefishersci.canih.govwikipedia.orgfishersci.cawikipedia.orgnih.govuni.lu. The MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes and triterpenes in the cytosol, but it also contributes to IPP synthesis uni.ludntb.gov.ua.

Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate wikipedia.orgfishersci.sefishersci.canih.govnih.govuni.ludntb.gov.uawikipedia.org. The MEP pathway is the primary route for monoterpene and diterpene biosynthesis in plastids uni.ludntb.gov.ua.

Once formed, IPP is isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase wikipedia.orgfishersci.senih.govfishersci.cawikipedia.orgnih.govwikipedia.org. Subsequently, IPP and DMAPP condense to form geranyl pyrophosphate (GPP), a 10-carbon intermediate, through the action of geranyl pyrophosphate synthase fishersci.nlfishersci.sewikipedia.orgmpg.de. GPP serves as the universal precursor for the biosynthesis of all monoterpenes and monoterpenoids fishersci.sempg.de.

Enzymatic Pathways Leading to this compound Components

The biosynthesis of the individual components of this compound—geraniol, nerol, and citronellol—involves specific enzymatic transformations from their common precursor, geranyl pyrophosphate (GPP).

Geraniol and Nerol Biosynthesis: Geraniol is formed directly from the hydrolysis of the pyrophosphate group from GPP fishersci.se. Nerol is a geometric (cis) isomer of geraniol (trans) and is also derived from GPP fishersci.se.

Citronellol Biosynthesis: The biosynthesis of citronellol, particularly in plants like Pelargonium and Rosa species, is a multi-step enzymatic process. Research indicates that citronellol is derived from geraniol, often involving citral (B94496) and citronellal as intermediates oup.com. In Pelargonium, this pathway involves three closely related enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family, identified as citral reductases (PhCIRs) oup.comresearchgate.netdntb.gov.ua. These enzymes reduce citral (a mixture of geranial and neral) to citronellal, and an alcohol dehydrogenase (ADH) then catalyzes the conversion of citronellal to citronellol oup.com. Additionally, certain Old Yellow Enzymes (OYEs) have been identified in yeast and plants that can catalyze the reduction of the double bond in geraniol to yield citronellol, demonstrating a direct conversion researchgate.net. Geraniol dehydrogenase (GeDH) can oxidize geraniol to geranial, which can then be further converted to citronellal and citronellol google.comnih.gov. These enzymatic reductions often utilize cofactors such as NADH or NADPH researchgate.netgenome.jp.

Chemical Synthesis and Derivatization Strategies for Rhodinol

Established Synthetic Routes to Rhodinol Components

The production of this compound and its constituent alcohols, citronellol (B86348) and geraniol (B1671447), can be achieved through several well-defined synthetic methodologies.

Isomerization reactions play a crucial role in interconverting monoterpenoid alcohols. Historically, this compound has been produced by the isomerization of citronellol. An established method involves reacting citronellol with acetic anhydride (B1165640) to form citronellol acetate (B1210297), followed by halogenation with bromine, dehalogenation, and subsequent saponification with caustic to yield this compound. Current time information in Bangalore, IN. More contemporary approaches include exposing liquid citronellol to ultraviolet (UV) light, either at room temperature or elevated temperatures, which effectively isomerizes citronellol to this compound. This UV-light-induced isomerization can be performed with or without the addition of a metallic catalyst and is preferably carried out while excluding contact with oxygen. Current time information in Bangalore, IN.researchgate.net Yields of this compound from citronellol via UV isomerization have been reported to be as high as 72-77%. Current time information in Bangalore, IN.researchgate.net

Catalytic methods offer more selective and efficient pathways for synthesizing this compound components. The selective hydrogenation of citral (B94496), a related aldehyde, to citronellol can be achieved using various catalysts, including Ni-supported catalysts and chiral rhodium complexes. icm.edu.plaip.org For example, Ni/Al₂O₃ catalysts have shown high selectivity (up to 85%) towards citronellol from citral hydrogenation. icm.edu.pl Conversely, citronellol can be catalytically oxidized back to citronellal (B1669106) using copper salt catalysts coordinated by tetramethyl ethylenediamine, with air or oxygen as the oxidant. researchgate.net

Furthermore, the catalytic conversion of geraniol, another key component of this compound, has been explored using beta-type zeolites, leading to products like linalool (B1675412) and nerol (B1678202). milkthefunk.comakjournals.com Direct oxidation of this compound, which is a mixture of geraniol and citronellol, to citral has been achieved using a hydrogen peroxide (H₂O₂) and platinum black (Pt black) system, with microwave irradiation enhancing both conversion rate (72.6%) and selectivity (81%). biosynth.comtandfonline.com

Derivatization for Enhanced Functionality and Research Applications

Derivatization of this compound and its constituent alcohols is crucial for expanding their utility, particularly in creating compounds with specific olfactory profiles or for research purposes.

Esterification is a common derivatization strategy for alcohols like this compound, allowing for the creation of a diverse range of ester products with distinct aromatic properties. This compound can be esterified using various organic acids to produce this compound esters, including citronellyl acetate and geranyl acetate. google.comresearchgate.netgoogle.com This process has been demonstrated by synthesizing this compound esters from citronella oil's reduction product (this compound) using acetic acid, resulting in a mixture containing 55.16% citronellyl acetate and 14.53% geranyl acetate. researchgate.netgoogle.com

Several rhodinyl esters are known and utilized in various industries:

| Compound Name | PubChem CID |

| Rhodinyl acetate | 8833 |

| Rhodinyl formate (B1220265) | 61092 |

| Rhodinyl propionate | 7781 |

| Rhodinyl butyrate | 61093 |

| Rhodinyl isobutyrate | 61085 |

Glycosidation involves the attachment of a sugar moiety to an alcohol, forming a glycoside. These compounds are typically non-volatile and flavorless precursors found in plants, which can release volatile aroma compounds upon hydrolysis (enzymatic or chemical). ysu.eduacs.org This strategy is significant for creating stable, non-volatile forms of volatile compounds like this compound and its components.

Citronellol glucoside, a glycoside of citronellol conjugated with glucose, has been identified in natural botanical sources such as citronella, rose, and geranium oils. acs.org Similarly, geraniol glycosides have been isolated from various plants, including ginger, where structures like geranyl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside, geranyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside, and geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside have been characterized. researchgate.net These glycosides are known to liberate geraniol upon enzymatic incubation, indicating their role in aroma formation. researchgate.net

The synthesis of terpenoid O-glycosides, including those of monoterpenes like citronellol and geraniol, has been explored through both chemical and enzymatic methods. Chemical synthesis routes often involve glycosyl halides or Fischer glycosylation with protected or unprotected sugars. Enzymatic synthesis, particularly using promiscuous glycosyltransferases, offers a "green" approach to producing diverse monoterpene O-glycosides. Research also investigates the synthesis of this compound-β-D-glucosidically bound flavor precursors, highlighting the importance of these stable linkages for controlled flavor release.

Controlled Oxidation Pathways and Products

This compound, a valuable compound in the fragrance industry, is frequently encountered as a natural mixture primarily composed of geraniol and citronellol mdpi.comresearchgate.netaip.orgresearchgate.netresearchgate.netscitepress.orgwikipedia.org. These two monoterpenoid alcohols share similar chemical and physical properties, which often complicates their separation through conventional methods like distillation researchgate.netaip.orgresearchgate.net. Consequently, controlled oxidation strategies have been developed to selectively transform specific components within this compound mixtures, yielding distinct products with varied applications.

One significant area of research focuses on the selective oxidation of geraniol, an allylic alcohol, to citral (a mixture of geranial and neral), while aiming to preserve the citronellol component mdpi.comresearchgate.netaip.orgresearchgate.net. This selective transformation is highly desirable given citral's wide range of applications as a fragrance ingredient and a precursor for synthesizing compounds like vitamin A aip.orgresearchgate.net.

H₂O₂-Platinum Black System for Selective Oxidation A notable "green oxidation" method employs a hydrogen peroxide (H₂O₂) and platinum black (Pt black) catalyst system for the selective conversion of geraniol within this compound to citral researchgate.netaip.orgosti.gov. Initial studies utilizing a conventional heating method demonstrated the feasibility of this system, converting geraniol (in a this compound mixture) to citral with a yield of 33.25% researchgate.netaip.org.

Further advancements in this methodology involved the implementation of microwave irradiation. This approach significantly enhanced the reaction efficiency, leading to improved conversion rates and selectivity. Under optimized conditions (175 Watt, 90°C, 30 minutes, with a higher molar ratio of H₂O₂), the conversion rate for geraniol reached 72.6%, and the selectivity for citral was 81% mdpi.comresearchgate.netaip.orgresearchgate.netosti.gov. Crucially, this method minimized the undesirable formation of citronellal from citronellol, with citronellal yields being as low as 17% researchgate.net. The platinum black catalyst used in this system has also been shown to be reusable researchgate.net.

The detailed findings from the selective oxidation of geraniol in this compound are summarized in Table 1.

Table 1: Selective Oxidation of Geraniol in this compound to Citral using H₂O₂-Platinum Black System

| Method | Reaction Conditions | Geraniol Conversion Rate (%) | Citral Selectivity (%) | Citronellal Formation (%) | Reference |

| Conventional Heating | H₂O₂-Pt black system | Not specified | 33.25 | Not specified | researchgate.netaip.org |

| Microwave Irradiation | 175 Watt, 90°C, 30 mins, higher H₂O₂ molar ratio | 72.6 | 81 | 17 | mdpi.comresearchgate.netaip.orgresearchgate.net |

Oxidation of Citronellol and Related Pathways Beyond selective geraniol oxidation, citronellol, the other major component of this compound, can also undergo controlled oxidation. Citronellol, a primary alcohol, can be oxidized or dehydrogenated to citronellal chemicalbook.com. Subsequently, citronellal can be further oxidized to citronellic acid thegoodscentscompany.comsmolecule.com. This conversion can be achieved through various methods, including the use of molecular oxygen catalyzed by supported gold catalysts, or via Pinnick's oxidation, which involves chlorous acid generated from sodium chlorite (B76162) and sodium dihydrogen phosphate. Environmentally friendly catalytic methods often explore benign oxidants such as hydrogen peroxide for this transformation smolecule.com.

General oxidation pathways for terpenoid alcohols, which may apply to the components of this compound, include autoxidation, leading to a complex mixture of products such as citral, neral, 2,3-epoxygeraniol, and geranyl formate mdpi.com. Furthermore, geraniol can be oxidized to geranic acid, which may then be hydrated to form 3,7-dimethyl-3-hydroxy-6-octenoic acid (also known as 3-hydroxy citronellic acid). Another pathway involves omega-oxidation, yielding 8-hydroxygeraniol and subsequently 8-carboxygeraniol, which can further oxidize to 3,7-dimethyl-2,6-octadienedioic acid ("Hildebrandt's acid") nih.govinchem.org. Heterogeneous ruthenium catalysts, such as Ru(OH)x/Al₂O₃, have also been identified as effective for the aerobic oxidative dehydrogenation of terpene alcohols, including this compound, to their corresponding aldehydes or ketones google.com.

Advanced Analytical Methodologies for Rhodinol Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating and quantifying the components within complex mixtures containing rhodinol.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. It effectively separates the individual components of a mixture, which are then identified and quantified by their mass spectra and retention times. GC-MS is routinely employed for the analysis of essential oils, where this compound (comprising citronellol (B86348) and geraniol) is a major constituent scitepress.orgaip.orgresearchgate.netagriculturejournals.czrsc.orgscitepress.org.

For instance, in studies involving the synthesis of this compound esters from citronella oil, GC-MS has been instrumental in monitoring the conversion of citronellal (B1669106) to citronellol and geraniol (B1671447), and subsequently their esterification scitepress.orgresearchgate.net. Typical GC-MS configurations for this compound analysis include an Agilent 6890 series gas chromatograph coupled with a mass spectrometer detector, utilizing a capillary column such as HP-5MS (30 m x 0.25 mm id x 0.25 µm film thickness). Helium is commonly used as the carrier gas, with specific parameters like a constant pressure of 65 kPa, an injection volume of 1 µL, and a split ratio of 1:25. The oven temperature programs often involve a ramp from 60°C to 240°C at 3°C per minute, followed by an isothermal hold at 240°C scitepress.org. Another reported method used an Agilent 7890A gas chromatograph with an Agilent 5975C inert Mass Selective Detector, an AB-5MS column (30m x 0.25mm, film thickness 0.25μm), injector and interface temperatures of 250°C and 300°C respectively, and an oven temperature program from 70°C to 290°C at 5°C/minute, held isothermally for 10 minutes aip.org. GC-MS analysis can also be applied to derivatized forms of this compound to improve volatility or detect specific compounds coresta.orgscience.gov.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value (Example 1) scitepress.org | Value (Example 2) aip.org |

| Instrument | Agilent 6890 series GC-MS | Agilent 7890A GC coupled with Agilent 5975C MSD |

| Column | HP-5MS capillary column (30 m x 0.25 mm id x 0.25 µm) | AB-5MS fused silica (B1680970) capillary column (30m x 0.25mm, 0.25μm film) |

| Carrier Gas | Helium | Helium |

| Carrier Gas Flow/Pressure | 65 kPa (constant pressure) | 1.0 mL/minute |

| Injection Volume | 1 µL | Pulsed split mode (volume not specified) |

| Split Ratio | 1:25 | Not specified |

| Injector Temperature | Not specified | 250°C |

| Interface Temperature | Not specified | 300°C |

| Oven Temperature Program | 60-240°C at 3°C/min, then held at 240°C | 70°C to 290°C at 5°C/min, then isothermally held for 10 minutes |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for analyzing less volatile or thermally labile compounds, and for compound profiling. While GC is often preferred for the direct analysis of volatile essential oil components, HPLC, especially Reversed-Phase HPLC (RP-HPLC), has found applications in the analysis of this compound, particularly its derivatives or precursors researchgate.net.

For instance, RP-HPLC has been utilized for the separation and purification of this compound-β-D-glucosidically bound flavor precursors researchgate.net. In one study, after synthesis and purification by preparative liquid chromatography, the content of a this compound-β-D-glucoside pentaacetate was determined to be 99.46% by RP-HPLC, demonstrating its utility in purity assessment researchgate.net. HPLC is also recognized as a method for determining enantiomeric purity, which is crucial for chiral compounds like this compound and its isomers nih.govchiraltech.com.

Spectroscopic Techniques for Structural Elucidation and Content Prediction

Spectroscopic methods offer valuable insights into the molecular structure and can be used for rapid content prediction of this compound.

Near-Infrared (NIR) Spectroscopy is a rapid, non-destructive analytical technique that is gaining traction for real-time quality control and content monitoring of essential oils, including this compound agriculturejournals.czresearchgate.netresearchgate.netazom.com. The principle behind NIR spectroscopy for this compound analysis lies in the absorption of infrared electromagnetic radiation by the O-H and C-H bonds present in this compound's molecular structure, which are then recorded as spectral data agriculturejournals.czresearchgate.netresearchgate.net.

NIR spectroscopy has been successfully applied to predict the this compound content in Java citronella oil agriculturejournals.czresearchgate.netresearchgate.net. This technique is particularly useful for monitoring the rectification of essential oil components during distillation processes, offering a faster alternative to conventional laboratory analyses like GC-MS, which can be time-consuming and costly agriculturejournals.czresearchgate.net. A common approach involves developing prediction models using chemometric methods such as Partial Least Squares (PLS). A robust model for predicting this compound content using NIR spectroscopy showed a correlation coefficient (r) of 0.99, a standard error of calibration (SEC) of 2.78%, a standard error of prediction (SEP) of 2.88%, a ratio of performance to deviation (RPD) of 9.23, and a coefficient of variation (CV) of 16.81% agriculturejournals.czresearchgate.netresearchgate.net. The NIR spectrum at approximately 1620 nm is often utilized for this compound content estimation agriculturejournals.czresearchgate.netresearchgate.net.

Table 2: NIR Spectroscopy Model Performance for this compound Content Prediction

| Metric | Value |

| Correlation Coefficient (r) | 0.99 |

| Standard Error of Calibration (SEC) | 2.78% |

| Standard Error of Prediction (SEP) | 2.88% |

| Ratio of Performance to Deviation (RPD) | 9.23 |

| Coefficient of Variation (CV) | 16.81% |

| Key Absorption Peak | ~1620 nm |

Beyond its hyphenation with GC (GC-MS), mass spectrometry (MS) is a powerful standalone or coupled technique for the structural elucidation of this compound and its derivatized forms. MS provides detailed information about the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural confirmation slideshare.net.

For compounds that are not sufficiently volatile or ionizable for direct MS analysis, derivatization is a common strategy. This involves chemically modifying the compound to enhance its suitability for MS detection. For example, in the context of this compound, which can be esterified into citronellyl acetate (B1210297) and geranyl acetate, MS can be used to analyze these derivatized forms scitepress.orgresearchgate.net. Electrospray ionization-mass spectrometry (ESI-MS) can provide rapid mass fingerprints of constituents researchgate.net. Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed to confirm the structure of derivatized products, offering a complementary approach to GC-MS for complex mixtures or less volatile derivatives researchgate.net. The use of derivatizing agents, such as those that form isopropyl ester (ISP), trimethylsilyl (B98337) (TMS), or tert-butyldimethylsilyl (BDMS) derivatives, is a recognized practice for improving MS analysis, particularly in GC-MS applications science.gov.

Enantiomeric Purity and Chiral Analysis Techniques for this compound Isomers

This compound, being a mixture of citronellol and geraniol, presents a challenge in terms of enantiomeric purity, as citronellol itself exists in two enantiomeric forms: (+)-citronellol (R-citronellol) and (-)-citronellol (B1674659) (S-citronellol) ontosight.ai. The (S)-enantiomer is also known as (S)-rhodinol or (-)-rhodinol thegoodscentscompany.comnih.gov. Enantiomeric purity, often expressed as enantiomeric excess (ee), is critical because different enantiomers can exhibit distinct biological activities and sensory properties numberanalytics.com.

Several advanced techniques are employed for the chiral analysis of this compound isomers:

Chiral Gas Chromatography (GC): This is a widely used method for separating enantiomers. It involves the use of specialized chiral stationary phases in capillary columns, often incorporating derivatized cyclodextrin (B1172386) macromolecules, which possess the selectivity required to resolve enantiomeric compounds gcms.cz. Chiral GC has been successfully applied in the authenticity control of essential oils by separating enantiomers of their constituents gcms.cz.

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC utilizes columns packed with chiral stationary phases to separate enantiomers. Various chiral HPLC columns are available and are specifically designed for the enantiomeric purity determination of a wide range of chiral compounds, including those relevant to the pharmaceutical and flavor industries chiraltech.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): NMR spectroscopy, while powerful for structural elucidation, can also be adapted for enantiomeric purity determination. This often involves the use of chiral derivatizing agents (CDAs). CDAs react with the enantiomers to form diastereomeric adducts, which have different chemical environments and thus exhibit distinct NMR signals. This difference in chemical shift (ΔΔδ) allows for the quantification of each enantiomer. Chiral boric acids, for instance, have been developed as effective CDAs for the enantiodiscrimination of diols, yielding discernible split NMR signals with large chemical shift nonequivalence values (up to 0.39 ppm) nih.gov. This approach offers advantages such as low sample requirements and no need for standard curves nih.gov.

These techniques are essential for ensuring the desired quality and specific properties of this compound for its diverse applications.

Compound Names and PubChem CIDs:

Pharmacological and Biological Investigations of Rhodinol

Antimicrobial Efficacy and Underlying Mechanisms

Rhodinol, particularly as a component of essential oils, has demonstrated antimicrobial properties against a range of microorganisms. Its efficacy is often attributed to the general characteristics of terpenoids, which can interact with microbial cellular structures.

Studies have shown that this compound possesses antibacterial activity. For instance, its addition as an additive to hand sanitizers significantly increased the inhibition zone against Staphylococcus aureus bacteria researchgate.netcabidigitallibrary.org. This suggests a direct inhibitory effect on bacterial growth.

The antibacterial action of terpenoids, including components of this compound such as citronellol (B86348) and geraniol (B1671447), is generally understood to involve disruption of bacterial cell wall structures and interference with the cytoplasmic membrane cabidigitallibrary.orgsci-hub.se. This membrane-damaging mechanism can lead to leakage of intracellular components and ultimately cell death.

Table 1: Antibacterial Activity of this compound Additive in Hand Sanitizer against Staphylococcus aureus researchgate.net

| Hand Sanitizer Formulation | This compound Additive Concentration (%) | Average Inhibition Zone Diameter (cm) |

| Alcohol 96% (Control A) | 0 | 0.420 |

| Alcohol 96% | 1 | 1.120 |

| Alcohol 96% | 2 | 1.355 |

| Alcohol 80% (Control B) | 0 | 0.000 |

| Alcohol 80% | 1 | 0.975 |

| Alcohol 80% | 2 | 1.113 |

Note: Data represents average inhibition zone diameter from two trials.

This compound, as a constituent of Pelargonium graveolens essential oil, has been associated with broad-spectrum antifungal effects nih.govmdpi.com. Terpenes, as a class, are known to exert antifungal activity by disrupting fungal cell membranes and inhibiting processes such as sporulation and germination sci-hub.semdpi.com. While these general mechanisms are proposed for compounds like this compound, specific detailed studies on the isolated compound's direct fungal inhibition pathways, such as interference with ergosterol (B1671047) biosynthesis or induction of apoptosis, are limited in the current literature.

Anti-inflammatory and Antioxidant Activities

The presence of this compound in various plant essential oils has led to investigations into its potential anti-inflammatory and antioxidant properties, often observed in the context of the whole oil.

Pelargonium graveolens essential oil, which contains this compound, has demonstrated anti-inflammatory properties nih.govms-editions.cl. Inflammation is a complex biological response involving various mediators and cytokines, including pro-inflammatory cytokines like interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and anti-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10) mdpi.comms-editions.club.ac.idysu.edumdpi.commdpi.comresearchgate.net. While the essential oil shows these effects, direct research specifically detailing how isolated this compound modulates these inflammatory mediators or cytokine pathways is not extensively documented.

This compound is a component of Pelargonium graveolens essential oil, which has exhibited antioxidant activity through DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging nih.govms-editions.clresearchgate.netaensiweb.net. For instance, Pelargonium graveolens essential oil showed a 50% effective concentration (EC50) of 66.45 µg/ml in DPPH radical scavenging, compared to ascorbic acid with an EC50 of 38.49 µg/ml aensiweb.net. This indicates that the essential oil, to which this compound contributes, possesses free radical scavenging capabilities.

Table 2: Antioxidant Activity (DPPH Scavenging) of Pelargonium graveolens Essential Oil aensiweb.net

| Sample | EC50 (µg/mL) |

| Pelargonium graveolens Essential Oil | 66.45 |

| Ascorbic Acid (Standard) | 38.49 |

Note: EC50 represents the concentration required to scavenge 50% of DPPH free radicals.

However, direct studies specifically on isolated this compound's mechanisms for oxidative stress mitigation, such as its precise free radical scavenging pathways or its direct influence on antioxidant enzyme systems, are not clearly elucidated in the available literature. It is important to note that one study involving this compound-based incense exposure in rats indicated a derangement in oxidative status, including decreased antioxidant enzyme activities and increased malondialdehyde, suggesting an induction of oxidative stress in that specific toxicological context researchgate.net. This finding pertains to adverse effects rather than mitigation.

Neuropharmacological Effects

This compound is a constituent of Rosa damascena essential oil, which has been investigated for its neuropharmacological properties. Studies on Rosa damascena essential oil have indicated neuroprotective effects, including the amelioration of learning and memory deficits, as well as anticonvulsant effects researchgate.nettbzmed.ac.irsemanticscholar.orgnih.govnih.gov. These beneficial effects are often linked to the oil's broader antioxidant and anti-inflammatory activities tbzmed.ac.irnih.gov.

Anxiolytic and Antidepressant Potential

Research into the anxiolytic and antidepressant potential of isolated this compound is limited, with much of the reported activity often associated with essential oils or plant extracts where this compound is a constituent. For instance, this compound, as a component of Geranium oil, has been noted for its potential anxiolytic and mood-enhancing properties. Its interaction with olfactory receptors is postulated to stimulate neural pathways linked to relaxation and emotional well-being, suggesting applications in aromatherapy [4 from previous search]. However, specific detailed studies on the direct anxiolytic or antidepressant effects of isolated this compound in controlled pharmacological models are not extensively documented in the available literature.

Cognitive Function Modulation Research

Anti-proliferative and Chemopreventive Research

Investigations into the anti-proliferative and chemopreventive properties of this compound have yielded specific findings, particularly in malignancy models.

Investigations in Malignancy Models

A study evaluating the antiproliferative activity of various monoterpenes, including this compound, on four human malignant melanoma cell lines (A375, SK-MEL28, FM55P, FM55M2) demonstrated that this compound did not exhibit any significant anticancer effect on these specific cell lines nih.govresearchgate.netmdpi.com. Furthermore, at a concentration of 4.8 mM, this compound was observed to inhibit the viability of both the melanoma cells and normal human keratinocyte (HaCaT) cells mdpi.com. This suggests a lack of selective toxicity towards cancer cells at this tested concentration.

Differential Activity Profiles Against Cancer Cell Lines

In the aforementioned study on melanoma cell lines, a differential activity profile was observed among the tested monoterpenes. While this compound did not demonstrate significant anticancer effects, other monoterpenes such as citral (B94496), carvacrol, citronellol, thymol, and geraniol did show significant anti-viability effects against the malignant melanoma cell lines nih.govresearchgate.netmdpi.com. This indicates that, in the context of these specific melanoma models, this compound did not possess the same antiproliferative potency or selectivity as some other related terpene compounds.

Toxicological and Safety Profile Research

The toxicological profile of this compound has been investigated through both in vitro and in vivo assessments, providing insights into its safety aspects in research settings.

In Vitro and In Vivo Toxicity Assessments

In Vitro Toxicity: this compound has been subjected to various in vitro genotoxicity assays, including the Ames test and micronucleus assay, where it did not show evidence of genotoxicity [6, 9 from previous search]. In vitro cytotoxicity assays, such as the Neutral Red Uptake (NRU) assay, have also been employed in its toxicological evaluation hpa.gov.tw.

In Vivo Toxicity: Specific in vivo studies have examined the testiculotoxicity of this compound-based incense in albino rats. Exposure to this compound-based incense smoke for 62 days resulted in significant adverse effects on the male reproductive system. Doses of 2 grams and 3 grams of incense smoke daily led to substantial reductions in both absolute and relative testicular weights when compared to control groups [12 from previous search]. Histological examinations revealed derangements in the basal seminiferous epithelia, along with observations of testicular atrophy, germinal aplasia, and hypo-spermatozoa formation [12 from previous search].

Furthermore, these exposures were associated with a statistically significant decrease in key sperm parameters, including sperm count, sperm motility, and the percentage of normal sperm morphology. Concurrently, there was a significant increase in the total percentage of abnormal sperm morphology in the groups exposed to higher doses of this compound-based incense [12 from previous search]. The observed testicular damage was linked to oxidative stress, evidenced by a significant decrease in the activities of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione, alongside a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation [12 from previous search]. Acute toxicity studies in rats and rabbits have also been reported for this compound [10 from previous search].

Table 1: Summary of In Vivo Testiculotoxicity Findings of this compound-based Incense in Albino Rats

| Parameter Assessed | Effect of 2g & 3g this compound-based Incense Exposure (vs. Control) | Implicated Mechanism | Reference |

| Testicular Weight | Significant decrease (Absolute & Relative) | Testicular atrophy | [12 from previous search] |

| Testicular Histology | Reduction of basal seminiferous epithelia, germinal aplasia, hypo-spermatozoa formation | Testicular degeneration | [12 from previous search] |

| Sperm Count | Significant decrease | Impaired spermatogenesis | [12 from previous search] |

| Sperm Motility | Significant decrease | Impaired sperm function | [12 from previous search] |

| Normal Sperm Morphology | Significant decrease | Impaired sperm quality | [12 from previous search] |

| Abnormal Sperm Morphology | Significant increase | Impaired sperm quality | [12 from previous search] |

| Oxidative Status | Decreased SOD, Catalase, Glutathione; Increased MDA | Oxidative stress | [12 from previous search] |

Table 2: In Vitro Genotoxicity Assessments of this compound

| Assay Type | Result (Isolated this compound) | Reference |

| Ames Test | No evidence of genotoxicity | [6, 9 from previous search] |

| Micronucleus Assay | No evidence of genotoxicity | [6, 9 from previous search] |

| Neutral Red Uptake (NRU) Assay | Conducted (details not specified in snippet) | hpa.gov.tw |

Biotechnological and Sustainable Production Approaches for Rhodinol

Plant Cell and Tissue Culture for Metabolite Production

Plant cell and tissue culture represents a promising frontier for producing high-value secondary metabolites in controlled laboratory settings, independent of climatic and geographical limitations. nih.govrjas.ro This technology leverages the innate biosynthetic capabilities of plant cells, cultivated in vitro to function as cellular factories.

The process begins with the establishment of a callus, an undifferentiated mass of plant cells, from a sterile piece of a source plant (explant). openagrar.de For plants known to produce rhodinol precursors, such as Pelargonium (geranium) or Cymbopogon (citronella), explants from leaves, stems, or roots can be placed on a nutrient-rich solid medium containing plant growth regulators. Research on related medicinal plants, such as Rhodiola rosea, demonstrates that specific combinations of auxins (e.g., α-naphthaleneacetic acid - NAA; 2,4-dichlorophenoxyacetic acid - 2,4-D) and cytokinins (e.g., 6-benzylaminopurine (B1666704) - BAP) are crucial for inducing callus formation. nih.gov

Once a friable callus is established, it can be transferred to a liquid medium and agitated to create a cell suspension culture. rjas.ro These suspension cultures allow for homogenous growth and are more suitable for scale-up in large bioreactors. rjas.ro The productivity of these cultures is highly dependent on optimizing various parameters, including the nutrient composition of the medium, pH, temperature, and aeration. openagrar.de Studies on Rhodiola species have shown that modifying the ratio of mineral nutrients, such as ammonium (B1175870) to potassium, and the total nitrate (B79036) concentration can significantly impact both biomass accumulation and the production of target phenolic compounds. nih.gov Similar optimization strategies can be applied to maximize the synthesis of monoterpenes like geraniol (B1671447) and citronellol (B86348).

Furthermore, the yield of desired metabolites can often be enhanced through the use of "elicitors," which are compounds that trigger defense responses in the plant cells, thereby stimulating secondary metabolite pathways. nih.gov Abiotic elicitors like methyl jasmonate have been successfully used in large-scale cultures of Taxus cells to increase the production of paclitaxel. openagrar.de This strategy holds potential for boosting this compound precursor synthesis in relevant plant cell culture systems.

| Parameter | Condition for Optimal Growth | Condition for Optimal Total Phenolic Compounds (TPCs) |

|---|---|---|

| NH₄⁺/K⁺ Ratio | 0.33 | 0.33 |

| NO₃⁻ Concentration | ≤40 mM | ≤40 mM |

| BAP/NAA Ratio | 0.33 | 0.33 |

| Total Growth Regulator Concentration | 30 µM | 30 µM |

| Result | 703% callus growth increase | 75.17 mg/g TPC production |

Genetic Engineering for Enhanced Biosynthesis in Heterologous Systems

Metabolic engineering of microorganisms offers a highly efficient and scalable platform for the de novo synthesis of monoterpenoids like geraniol and citronellol from simple carbon sources such as glucose. frontiersin.org Industrial microbes like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are favored hosts due to their rapid growth, well-understood genetics, and established fermentation processes. nih.govoup.com

The core strategy involves introducing and optimizing a biosynthetic pathway for the target molecule. For terpenoids, this is typically the mevalonate (B85504) (MVA) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). oup.com Key engineering steps include:

Enhancing Precursor Supply : The MVA pathway is often upregulated by overexpressing rate-limiting enzymes, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG-CoA reductase), to channel more carbon toward terpenoid synthesis. oup.comfrontiersin.org

Optimizing Geranyl Pyrophosphate (GPP) Availability : GPP is the direct precursor to all monoterpenoids. In yeast, the native enzyme Erg20p (farnesyl diphosphate (B83284) synthase) primarily produces the C15 compound farnesyl pyrophosphate (FPP) and releases very little of the C10 intermediate GPP. oup.com By engineering Erg20p through specific mutations, its activity can be shifted to favor the accumulation and release of GPP. nih.govresearchgate.net

Introducing a Terminal Synthase : A gene encoding a monoterpene synthase is introduced to convert GPP into the desired product. For this compound components, a geraniol synthase (GES) from a plant like sweet basil (Ocimum basilicum) is expressed, which specifically catalyzes the formation of geraniol from GPP. nih.govnih.gov

Minimizing Byproduct Formation : The host organism's native metabolism can sometimes degrade or modify the target product. For instance, E. coli possesses endogenous dehydrogenases (e.g., YjgB) that can convert geraniol into other compounds like geranial. nih.govresearchgate.net Deleting the gene for this enzyme prevents this loss and increases the final geraniol titer. nih.govresearchgate.net

Through these combined strategies, researchers have achieved significant production levels. Engineered E. coli strains have been reported to produce up to 182.5 mg/L of geraniol. researchgate.net More recently, the oleaginous yeast Yarrowia lipolytica has emerged as a powerful host, with engineered strains capable of producing over 1 g/L of geraniol. biorxiv.org Some microorganisms, including E. coli, also possess endogenous enzymes that can further convert the microbially produced geraniol into citronellol, a key component of this compound. researchgate.netnih.gov

| Host Organism | Key Genetic Modifications | Geraniol Titer | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Mutated ERG20 gene; Expression of O. basilicum geraniol synthase | Up to 5 mg/L | nih.gov |

| Escherichia coli | Expression of MVA pathway, O. basilicum GES; Deletion of yjgB gene | 182.5 mg/L | nih.govresearchgate.net |

| Yarrowia lipolytica | Overexpression of MVA pathway genes (tHMG1, IDI1); Expression of truncated C. roseus GES | > 1 g/L | biorxiv.org |

Enzymatic and Biocatalytic Transformations for this compound Synthesis

Biocatalysis utilizes purified enzymes or whole microbial cells to perform specific chemical transformations on a given substrate. This approach offers high specificity and operates under mild conditions, avoiding the harsh chemicals and high energy inputs associated with traditional chemical synthesis.

A direct biocatalytic route to citronellol, a primary component of this compound, has been demonstrated through the enzymatic reduction of geraniol. Enzymes from the Old Yellow Enzyme (OYE) family, when cloned and expressed in E. coli, have been identified as being responsible for catalyzing the reduction of the double bond in geraniol to form citronellol. nih.gov This discovery provides a direct and highly specific enzymatic step to produce a key this compound isomer. nih.gov

More complex, multi-step enzymatic reactions, known as biocatalytic cascades, can also be designed. One such cascade converts geraniol into the valuable intermediate (R)-citronellal. In a one-pot, two-enzyme system, a copper radical alcohol oxidase first oxidizes geraniol to geranial (E-citral). nih.govnih.gov Subsequently, an Old Yellow Ene-Reductase (OYE) asymmetrically reduces the carbon-carbon double bond of geranial to produce (R)-citronellal with high purity. nih.govnih.gov This cascade achieved a 95.1% conversion to (R)-citronellal with an enantiomeric excess of 95.9%. nih.govacs.org While this produces citronellal (B1669106), further reduction to citronellol can be readily achieved using alcohol dehydrogenases, demonstrating the modularity of biocatalytic pathways. mdpi.com

Whole-cell biocatalysts, which use entire microbial cells containing the necessary enzymes, are often more robust and cost-effective as they eliminate the need for enzyme purification. Engineered E. coli cells co-expressing an OYE and a glucose dehydrogenase (for cofactor regeneration) have been used to convert citral (B94496) into (S)-citronellol, achieving high product concentrations. mdpi.com

| Transformation | Enzyme(s) / System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Allylic alcohol reduction | Old Yellow Enzyme (OYE2) | Geraniol | Citronellol | First identification of an enzyme that directly reduces geraniol to citronellol. | nih.gov |

| Bienzymatic Cascade | Copper Radical Oxidase (CgrAlcOx) & Old Yellow Enzyme (OYE2) | Geraniol | (R)-Citronellal | 95.1% conversion with 95.9% enantiomeric excess in a one-pot system. | nih.govacs.org |

| Whole-cell biocatalysis | Engineered E. coli co-expressing OYE, ADH, and GDH | (E/Z)-Citral | (S)-Citronellol | Achieved up to 500 mM product concentration via substrate feeding strategy. | mdpi.com |

Sustainable Sourcing and Production Paradigms

The shift towards biotechnological methods for this compound production is part of a broader paradigm shift in the chemical industry towards greater sustainability. Sustainable production paradigms integrate environmental health, economic viability, and social equity across the entire product life cycle.

Traditionally, this compound is obtained as a natural isolate by fractionally distilling the essential oils of Cymbopogon (citronella) or Pelargonium graveolens (geranium). hermitageoils.comhekserij.nl While this provides a "natural" label, it is dependent on agricultural land, water resources, and is susceptible to climate change and geopolitical instability. Sustainable sourcing of these essential oils focuses on responsible farming practices, fair trade, and ensuring the long-term viability of the plant populations.

Biotechnological production offers a complementary and often more sustainable alternative.

Reduced Environmental Footprint : Fermentation-based production using engineered microbes can significantly reduce land and water usage compared to agriculture. It also offers greater control over waste streams. Life Cycle Assessment (LCA) studies comparing biotechnological processes to conventional chemical synthesis often show reductions in energy consumption and global warming potential. researchgate.net

Feedstock Flexibility : Microbial fermentation can utilize a variety of renewable feedstocks, including sugars derived from non-food biomass, thereby contributing to a circular economy.

Consistency and Scalability : Plant cell cultures and microbial fermentation provide a consistent, year-round supply of product, free from the seasonal and quality variations inherent in agricultural products. rjas.ronih.gov These processes can be scaled up in industrial bioreactors to meet global demand without placing additional pressure on ecosystems.

By combining ethically sourced natural extracts with highly efficient biotechnological manufacturing, the fragrance industry can create a resilient and sustainable supply chain for this compound, meeting consumer demand for high-quality products while minimizing environmental impact.

Environmental Impact and Ecologically Relevant Research Pertaining to Rhodinol

Aquatic Ecotoxicity Assessments

Rhodinol and its related compounds are classified as harmful to aquatic organisms, with potential for long-term adverse effects in the aquatic environment thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com. Safety data sheets for products containing this compound or its primary isomer, citronellol (B86348), indicate toxicity to aquatic life vigon.comvigon.com. Detailed ecotoxicity studies have been conducted on components often associated with or constituting this compound, such as citronellol (3,7-dimethyloct-6-en-1-ol).

Key findings from aquatic ecotoxicity assessments are summarized in the table below:

Table 1: Aquatic Ecotoxicity Data for Citronellol (a major component/isomer of this compound)

| Organism | Endpoint | Concentration (mg/l) | Exposure Time | Reference |

| Algae | EC50 | 2.4 | 72 hours | vigon.comvigon.com |

| Crustacea (Daphnia) | EC50 | 17 | 48 hours | vigon.comvigon.com |

| Fish (Leuciscus idus) | LC50 | > 10 - < 22 | 96 hours | vigon.comvigon.com |

| Fish (Cyprinus carpio) | LC50 | 11 | 96 hours | lebermuth.com |

These data indicate that even at relatively low concentrations, this compound-related compounds can have adverse effects on aquatic ecosystems, impacting algae, crustaceans, and fish. Consequently, environmental release of this compound should be avoided thegoodscentscompany.comvigon.comhekserij.nl.

Air Quality and Combustion Byproducts Research

This compound is primarily utilized as a fragrance ingredient in various consumer products thegoodscentscompany.comperflavory.com. While it can be released into the air as a volatile organic compound (VOC) from applications such as scented candles, direct research specifically detailing this compound's combustion byproducts is not extensively documented in available literature lung.org.

Life Cycle Assessment in this compound Production and Application

General LCA principles would involve assessing energy consumption, water usage, waste generation, and emissions at each stage of production and application. However, without specific data tailored to this compound's various production methods and diverse applications, a detailed environmental profile based on a full LCA cannot be established from the current findings.

Future Research Directions and Emerging Applications of Rhodinol

Elucidation of Novel Biological Mechanisms

Ongoing research aims to fully characterize the intricate biological mechanisms underlying rhodinol's observed effects. This compound has garnered attention for its potential anxiolytic and mood-enhancing properties, with studies suggesting its interaction with olfactory receptors may stimulate neural pathways associated with relaxation and emotional well-being. shivaexportsindia.comvedaoils.com This sensory response positions this compound as a promising candidate for applications in aromatherapy, where its influence on emotional states is harnessed to induce a sense of calm and balance. shivaexportsindia.com

Furthermore, this compound exhibits noteworthy antioxidant prowess, with studies indicating its ability to neutralize free radicals, potentially offering protection against oxidative stressors implicated in premature aging. shivaexportsindia.com Its antimicrobial characteristics also contribute to its efficacy in formulations designed to address skin blemishes and imperfections. shivaexportsindia.com While traditional medicine has long attributed therapeutic effects to this compound-rich essential oils, including stress reduction and anxiety relief, detailed molecular and cellular target identification remains an active area of investigation. vedaoils.comresearchgate.net

Development of Advanced Synthetic Methodologies

The development of advanced synthetic methodologies for this compound and its derivatives is crucial for sustainable and efficient production. This compound is a mixture of citronellol (B86348) and geraniol (B1671447), and its esters, such as citronellyl acetate (B1210297) and geranyl acetate, are synthesized to create specific fragrances. scitepress.orgresearchgate.netscitepress.org Traditional chemical synthesis often involves the reduction of citronellal (B1669106) from citronella oil to citronellol, followed by esterification with organic acids like acetic acid. scitepress.orgresearchgate.net For instance, a two-step process involving the reduction of citronellal in citronella oil using NaBH4 to increase this compound content, followed by esterification with acetic acid, has successfully yielded this compound esters. scitepress.orgresearchgate.netscitepress.org

Table 1: this compound Ester Product from Citronella Oil Reduction and Esterification researchgate.net

| Compound | Initial this compound (%) | This compound Ester (%) |

| Citronellol | 51.56 | - |

| Geraniol | 14.29 | - |

| Citronellyl acetate | 3.00 | 55.16 |

| Geranyl acetate | - | 14.53 |

The total this compound (citronellol and geraniol) after reduction reached 65.85%, and subsequent esterification produced 69.69% this compound ester, comprising 55.16% citronellyl acetate and 14.53% geranyl acetate. researchgate.netscitepress.org

Beyond esterification, selective oxidation processes are also being explored. For example, the selective oxidation of geraniol, a component of this compound, to citral (B94496) has been achieved using a H2O2-platinum black system, with microwave irradiation significantly improving conversion rates (72.6%) and selectivity (81%). researchgate.netaip.orgaip.org This "green oxidation" method is desirable for producing citral, a highly demanded ingredient in fragrances and a precursor for vitamin A synthesis. researchgate.netaip.orgaip.org Furthermore, recent advancements in dual photoredox/nickel catalysis for alkene carbofunctionalization have demonstrated the successful transformation of beta-rhodinol into corresponding products with good yields, highlighting new avenues for complex molecule synthesis. rsc.org

Integration of Omics Technologies in Biosynthetic Research

The integration of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) holds significant promise for elucidating the complex biosynthetic pathways of natural compounds like this compound. While specific omics studies solely focused on this compound biosynthesis were not extensively detailed in the search results, these technologies are generally instrumental in understanding and optimizing the production of plant-derived compounds. For instance, transcriptomics can identify genes involved in terpene synthase activity, proteomics can characterize the enzymes responsible for specific conversions, and metabolomics can map the intermediate metabolites in the pathway. Such approaches could lead to the identification of novel enzymes or regulatory elements that enhance this compound production in plants or microbial systems. The chiral nature of beta-rhodinol is crucial for its biological activity, and understanding its biosynthesis at a molecular level through omics could facilitate enantioselective synthesis. datainsightsmarket.com

Exploration of New Therapeutic Targets and Delivery Systems

The exploration of new therapeutic targets and advanced delivery systems for this compound is an evolving area of research. This compound's reported anti-inflammatory and antimicrobial effects, alongside its anxiolytic and mood-enhancing properties, suggest its potential for broader pharmaceutical applications. shivaexportsindia.commarketresearchintellect.comvedaoils.comambientessentials.com Emerging research indicates that this compound may possess therapeutic properties, opening new avenues for its use in pharmaceuticals. marketresearchintellect.com

While some studies have investigated the antiproliferative activity of various monoterpenes, it is important to note that this compound itself did not show significant anticancer effects on melanoma cell lines in one particular study, unlike other terpenes such as citral, carvacrol, citronellol, and geraniol. researchgate.netmdpi.comresearchgate.net However, beta-rhodinol is recognized as a key intermediate in the synthesis of various pharmaceuticals, including those with significant therapeutic applications in oncology and neurology, indicating its indirect relevance in drug development. datainsightsmarket.com Research into novel delivery systems, such as nanocarriers, could enhance this compound's bioavailability and targeted delivery, thereby maximizing its therapeutic efficacy and minimizing potential side effects, although specific studies on this compound nanocarriers were not explicitly detailed.

Environmental Remediation and Green Chemistry Applications

This compound's role in environmental remediation and green chemistry applications is gaining traction, aligning with the growing demand for sustainable and eco-friendly practices. The "green oxidation" of this compound (a mixture of geraniol and citronellol) to citral using a H2O2-platinum black system exemplifies a sustainable chemical process. researchgate.netaip.orgaip.orgmdpi.com This method avoids harsh reagents and organic solvents, reducing environmental impact. researchgate.netaip.org

The increasing focus on sustainable sourcing and production methods for natural ingredients, including this compound, is a significant trend in the market. marketresearchintellect.comdatainsightsmarket.com Advances in extraction technologies, such as supercritical fluid extraction, are improving the efficiency and yield of this compound production, leading to a more sustainable and high-quality product. marketresearchintellect.com Furthermore, the potential use of this compound as an additive in biodiesel to address issues like particulate levels and water content highlights its emerging role in environmental solutions. researchgate.net Continued research into biocatalytic routes and process intensification techniques for this compound production will further contribute to green chemistry initiatives. datainsightsmarket.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying rhodinol in natural extracts, and how are their accuracies assessed?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound, often combined with near-infrared (NIR) spectroscopy for rapid screening. Calibration models using partial least squares (PLS) regression should report correlation coefficients (r > 0.9), low standard error (SEC < 3%), and a ratio of performance to deviation (RPD > 2) for validation. For example, NIR models using raw spectral data (without preprocessing) achieved r = 0.99 and RPD = 9.23, outperforming Savitzky-Golay smoothing or de-trending methods .

Q. How can this compound be distinguished from structurally similar compounds like citronellol and geraniol in spectroscopic analysis?

- Methodological Answer : this compound’s unique spectral signatures arise from C-H stretching vibrations in its molecular structure. Key NIR absorption peaks at 1620 nm (associated with this compound’s C-H bonds) and 1685–1695 nm (linked to geraniol/citronellol) allow differentiation. GC-MS further resolves these compounds via retention times and fragmentation patterns. Studies recommend using PLS regression to deconvolute overlapping spectral regions in complex mixtures like citronella oil .

Q. What are the critical steps in preparing this compound samples for GC-MS analysis to ensure reproducibility?

- Methodological Answer : Sample preparation involves solvent extraction (e.g., hexane or ethanol), followed by centrifugation to remove particulates. Derivatization may enhance volatility. Calibration curves must include internal standards (e.g., deuterated analogs) to correct for matrix effects. Studies emphasize reporting purity thresholds (e.g., >95% via GC-MS) and validating recovery rates (80–110%) to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can researchers optimize selective oxidation of this compound to citral while minimizing side reactions?

- Methodological Answer : The H₂O₂-Pt black system under microwave irradiation (175 W, 90°C, 30 minutes) achieves 72.6% conversion and 81% selectivity for citral. Key parameters include a 5:1 molar ratio of H₂O₂ to this compound and 0.195 mmol Pt-black catalyst. Microwave irradiation enhances reaction kinetics by promoting uniform heating, while excess H₂O₂ suppresses byproduct formation. Validate conversion rates via GC-MS with citral-specific ion fragments (e.g., m/z 69, 84) .

Q. How should researchers address contradictory data in this compound quantification models, such as discrepancies between preprocessed and raw spectral data?

- Methodological Answer : Contradictions often arise from overfitting during spectral preprocessing (e.g., Savitzky-Golay smoothing). Validate models using independent datasets and prioritize metrics like RPD over correlation coefficients. For instance, raw NIR data outperformed preprocessed data in this compound prediction (CV = 16.81% vs. higher errors in smoothed data). Cross-validation with permutation tests can identify robust models .

Q. What methodologies are effective for integrating this compound into biodegradable polymers for active packaging applications?

- Methodological Answer : Incorporate this compound (10% w/w) into polylactic acid (PLA) via solvent casting or extrusion. Assess antibacterial efficacy using ISO 22196 against E. coli and S. aureus. Biodegradability tests (30-day soil burial) should report mass loss and FT-IR spectral changes. Studies demonstrate this compound-PLA films reduce bacterial growth by >90% while maintaining mechanical integrity (tensile strength >25 MPa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.